

Pentachlorophenyl Laurate: A Technical Guide to a Persistent Organic Pollutant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentachlorophenyl laurate

Cat. No.: B1679277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **pentachlorophenyl laurate** (PCPL) as a persistent organic pollutant (POP). Given the limited availability of specific data for PCPL, this guide incorporates data for its primary hydrolysis product, pentachlorophenol (PCP), as a surrogate, a common practice supported by scientific literature.

Introduction

Pentachlorophenyl laurate (CAS No. 3772-94-9) is an organochlorine compound, an ester formed from pentachlorophenol and lauric acid.^{[1][2]} It has been historically used as a fungicide and biocide, with notable applications in the textile industry.^{[1][2]} Recognizing its persistence in the environment and its link to the well-documented toxic effects of PCP, PCPL, alongside PCP and its salts, is listed as a persistent organic pollutant under the Stockholm Convention.^{[3][4][5][6]} The environmental fate and toxicological profile of PCPL are considered to be analogous to those of PCP, as PCPL readily hydrolyzes to form PCP and lauric acid.^{[1][7]} This guide synthesizes the available technical information to provide a thorough understanding of PCPL's properties, environmental impact, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical characteristics of **pentachlorophenyl laurate** are crucial for understanding its environmental behavior and toxicokinetics.

Table 1: Physicochemical Properties of **Pentachlorophenyl Laurate**

Property	Value	Reference(s)
CAS Number	3772-94-9	[8] [9] [10]
Molecular Formula	C ₁₈ H ₂₃ Cl ₅ O ₂	[8] [9] [10]
Molecular Weight	448.64 g/mol	[9] [10]
Appearance	White to off-white solid or brown viscous oil	[9]
Melting Point	46.5 °C	[8] [9] [11]
Boiling Point	210 °C at 2 Torr	[9] [11]
Vapor Pressure	2.0 x 10 ⁻⁶ Pa at 20 °C (estimated)	[9] [11]
Water Solubility	Insoluble	[9]
Solubility in Organic Solvents	Soluble in acetone and ether; slightly soluble in chloroform and hexanes	[8] [9]
LogP (Octanol-Water Partition Coefficient)	8.78	[8] [11]

Environmental Fate and Persistence

The environmental persistence of PCPL is of significant concern. While direct quantitative data on its half-life is limited, its degradation is intrinsically linked to its hydrolysis to the more stable and persistent PCP.

Table 2: Environmental Persistence of Pentachlorophenol (PCP) as a Surrogate for PCPL

Environmental Compartment	Half-life	Reference(s)
Atmosphere (Photo-oxidation)	45 - 467 days	[12]
Surface Water (Biodegradation)	194 - 1250 days	[12]
Soil (Aerobic Biodegradation)	Approximately 270 days	[12]
Sediment (Anaerobic Biodegradation)	388 - 1250 days	[12]

Bioaccumulation Potential

The high lipophilicity of PCPL, indicated by its high LogP value, suggests a strong potential for bioaccumulation in the fatty tissues of organisms. Specific bioaccumulation factor (BAF) data for PCPL is not readily available; therefore, data for PCP is presented as a conservative estimate.

Table 3: Bioaccumulation of Pentachlorophenol (PCP) as a Surrogate for PCPL

Organism/Trophic Level	Bioaccumulation Factor (BAF)	Reference(s)
Bluegill Sunfish (Trophic Level 3)	3.272	[13]
Piscivorous Fish (Trophic Level 4)	4.187	[13]

Toxicological Profile

The toxicity of PCPL is predominantly attributed to its in-vivo hydrolysis to PCP, a compound with well-documented adverse health effects across various organisms.

Table 4: Mammalian Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

Toxicological Endpoint	Test Species	Value	Reference(s)
Acute Oral LD ₅₀	Mouse (female)	117 mg/kg	[14]
Acute Oral LD ₅₀	Mouse (male)	177 mg/kg	[14]
Developmental No-Observed-Adverse-Effect-Level (NOAEL)	Rat	30 mg/kg/day	[15]
Maternal Toxicity No-Observed-Adverse-Effect-Level (NOAEL)	Rat	30 mg/kg/day	[15]
Developmental Lowest-Observed-Adverse-Effect-Level (LOAEL)	Rat	80 mg/kg/day	[15]

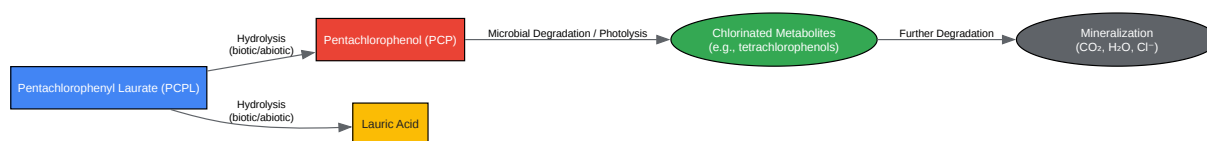
Table 5: Aquatic Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

Toxicological Endpoint	Test Species	Value	Reference(s)
Acute LC ₅₀ (96 hours)	Freshwater Fish (sensitive species)	3.2 µg/L	[16]
Acute LC ₅₀ (96 hours)	Saltwater Fish	53 µg/L	[16]
Chronic Toxicity	Freshwater Aquatic Life	3.2 µg/L	[16]
Chronic Toxicity	Saltwater Aquatic Life	34 µg/L	[16]

Degradation Pathway and Mechanism of Action

The primary event in the biological activity and degradation of PCPL is its hydrolysis to PCP. PCP is a known uncoupler of oxidative phosphorylation, disrupting cellular energy production.

The subsequent environmental degradation of PCP can proceed through various biotic and abiotic pathways.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of PCPL and subsequent degradation of PCP.

Experimental Protocols

While specific, validated protocols for PCPL are not widely available, established methods for PCP can be readily adapted. This typically involves incorporating a hydrolysis step to convert PCPL to PCP prior to analysis.

Sample Preparation from Environmental Matrices

- Extraction:
 - Aqueous Samples: Acidify the sample to a pH below 2 using a strong acid (e.g., sulfuric acid). Proceed with liquid-liquid extraction using a suitable organic solvent such as dichloromethane or a hexane/acetone mixture.
 - Solid Matrices (Soil, Sediment): Employ Soxhlet extraction with a solvent system like acetone/hexane to efficiently extract the analyte.
- Hydrolysis Step:
 - To convert PCPL to PCP, treat the obtained extract with a solution of potassium hydroxide in methanol.

- Following hydrolysis, neutralize the solution and perform a back-extraction of the resulting PCP into an organic solvent.
- Extract Clean-up:
 - Utilize solid-phase extraction (SPE) with cartridges containing silica gel or Florisil to eliminate interfering matrix components.
- Derivatization (for Gas Chromatography):
 - For analysis by gas chromatography, derivatize the hydroxyl group of PCP to enhance its volatility. Common methods include acetylation using acetic anhydride or methylation with diazomethane.

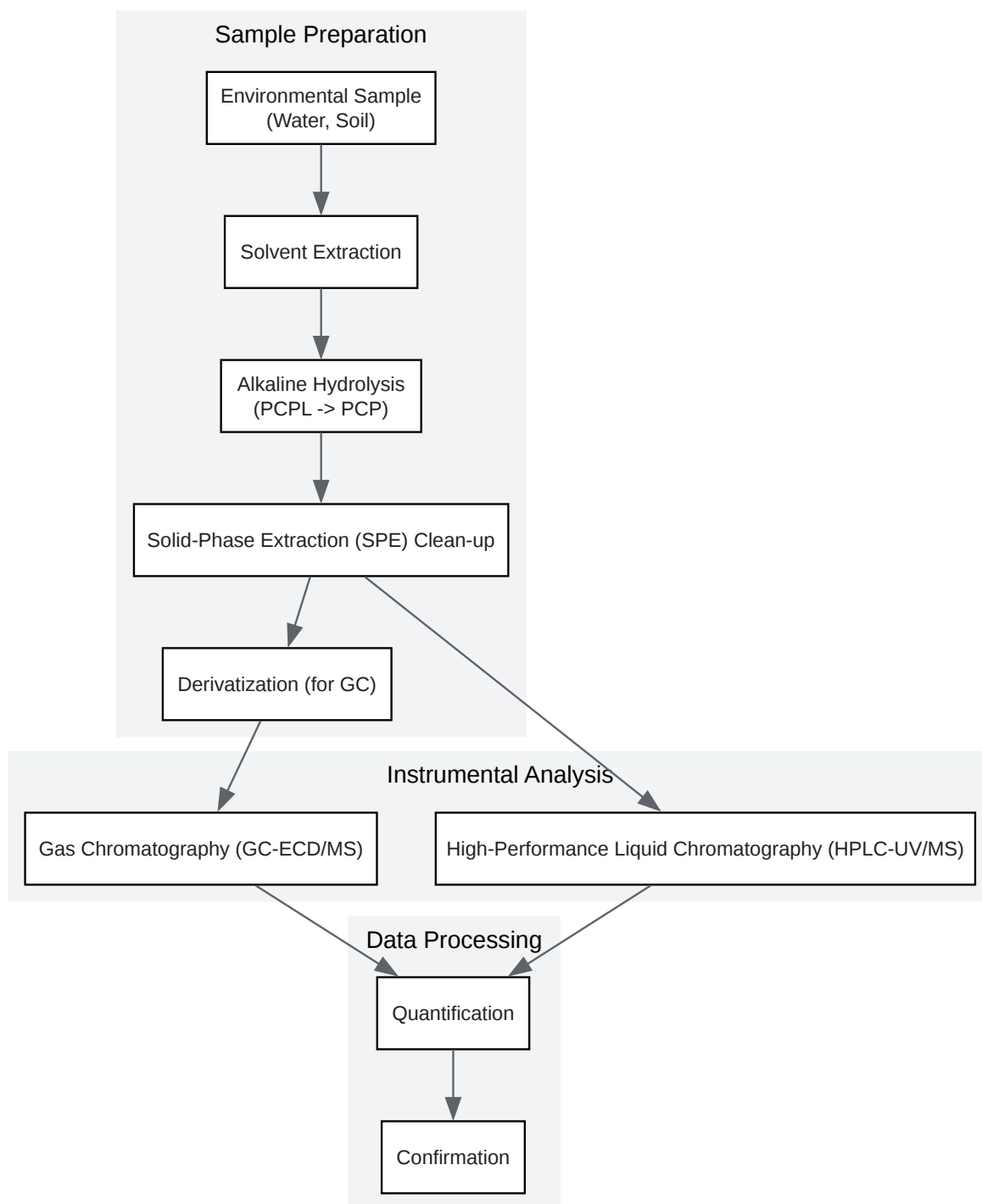
Instrumental Analysis

- Instrumentation: A gas chromatograph coupled with an Electron Capture Detector (ECD) for high sensitivity towards halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.
- Analytical Column: A capillary column with a non-polar or semi-polar stationary phase, such as a DB-5ms or equivalent.
- Injection: Splitless injection is recommended for trace-level analysis.
- Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 60°C) to a final temperature sufficient to elute the derivatized analyte (e.g., 280°C).
- Instrumentation: An HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.[\[17\]](#)
- Analytical Column: A C18 reversed-phase column is typically used for the separation.[\[17\]](#)
- Mobile Phase: A gradient elution using a mixture of acetonitrile and acidified water (e.g., with formic or acetic acid).
- Detection:

- UV Detection: Monitoring at a wavelength where PCP exhibits strong absorbance, such as 254 nm.
- MS/MS Detection: Provides superior selectivity and lower detection limits through the monitoring of specific precursor-product ion transitions.

Analytical Workflow

The diagram below outlines a logical experimental workflow for the determination of PCPL in environmental samples.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for PCPL analysis.

Conclusion

Pentachlorophenyl laurate remains a significant persistent organic pollutant due to its historical usage and its direct pathway to the formation of the highly toxic and persistent pentachlorophenol. While specific toxicological and environmental fate data for PCPL is sparse, the wealth of information on PCP provides a strong basis for risk assessment and regulatory action. The analytical methodologies detailed in this guide, adapted from well-established procedures for PCP, offer a robust framework for the monitoring and further investigation of PCPL in the environment. Continued research is essential to fully elucidate the distinct properties and potential risks associated with PCPL itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chm.pops.int [chm.pops.int]
- 2. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Listing of POPs in the Stockholm Convention [pops.int]
- 4. PCP Overview [pops.int]
- 5. pops.int [pops.int]
- 6. chm.pops.int [chm.pops.int]
- 7. tandfonline.com [tandfonline.com]
- 8. lookchem.com [lookchem.com]
- 9. chembk.com [chembk.com]
- 10. Pentachlorophenyl laurate | C₁₈H₂₃Cl₅O₂ | CID 62524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. canada.ca [canada.ca]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the developmental toxicity potential of pentachlorophenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- To cite this document: BenchChem. [Pentachlorophenyl Laurate: A Technical Guide to a Persistent Organic Pollutant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679277#pentachlorophenyl-laurate-as-a-persistent-organic-pollutant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com